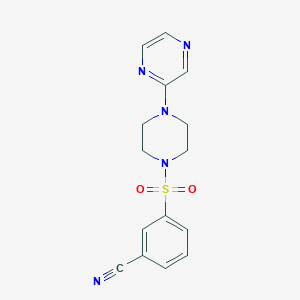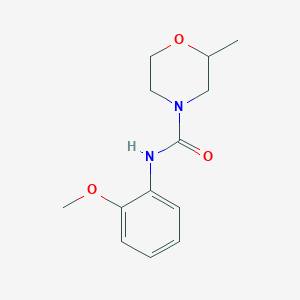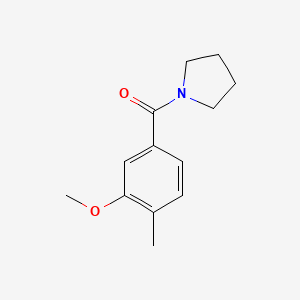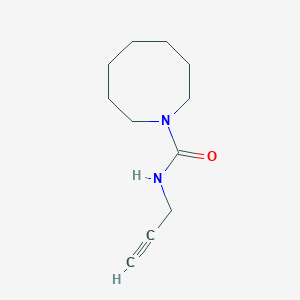![molecular formula C18H18N2O3S B7516491 N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide, also known as ME-18-NNEI, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide acts as a cannabinoid receptor agonist, binding to CB1 and CB2 receptors in the endocannabinoid system. This activation of the endocannabinoid system leads to various physiological effects, such as pain relief, appetite stimulation, and mood regulation.
Biochemical and Physiological Effects:
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide has been shown to have similar effects to other synthetic cannabinoids, such as JWH-018 and AM-2201. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognitive function. N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide has also been shown to have analgesic effects, reducing pain perception in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide is its high potency and selectivity for cannabinoid receptors, making it useful for studying the endocannabinoid system and its role in various physiological processes. However, one limitation is its potential for abuse and dependence, which may limit its use in certain research settings.
Future Directions
Future research on N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide could focus on its potential use in the treatment of various medical conditions, such as chronic pain, anxiety, and depression. Additionally, further studies could explore the potential for abuse and dependence associated with this compound, as well as its safety and efficacy in humans. Overall, N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide has the potential to be a valuable tool for scientific research in the field of cannabinoid pharmacology.
Synthesis Methods
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide can be synthesized using a variety of methods, including the reaction of indole-3-carboxylic acid with 4-methylsulfonylphenylacetic acid, followed by an amidation reaction with ethylamine. Another method involves the reaction of indole-3-carboxaldehyde with 4-methylsulfonylphenylacetonitrile, followed by a reduction reaction with lithium aluminum hydride.
Scientific Research Applications
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide has been used in scientific research to study the endocannabinoid system and its role in various physiological processes, such as pain perception, appetite regulation, and mood. This compound has also been studied for its potential use in the treatment of various medical conditions, such as chronic pain, anxiety, and depression.
properties
IUPAC Name |
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12(13-7-9-14(10-8-13)24(2,22)23)20-18(21)16-11-19-17-6-4-3-5-15(16)17/h3-12,19H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPQYZYGMCDBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516415.png)
![2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)


![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)



![N,N,5-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516471.png)

![2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7516481.png)
![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)

